2,4-Dicyclopropylthiazole

Antiparasitic Antifungal Drug Discovery

Optimizing toxoplasmosis or antifungal hits? Generic thiazoles fail to replicate dual-cyclopropyl sterics and electronics. • Anti-T. gondii potency: 31-52x > sulfadiazine (non-cytotoxic) • Antifungal MIC: 0.015 µg/mL vs Candida spp. • Metabolic stability & permeability enhanced vs mono-alkyl analogs BenchChem supplies this validated, conformationally constrained scaffold for hit-to-lead SAR.

Molecular Formula C9H11NS
Molecular Weight 165.26 g/mol
Cat. No. B11796026
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-Dicyclopropylthiazole
Molecular FormulaC9H11NS
Molecular Weight165.26 g/mol
Structural Identifiers
SMILESC1CC1C2=CSC(=N2)C3CC3
InChIInChI=1S/C9H11NS/c1-2-6(1)8-5-11-9(10-8)7-3-4-7/h5-7H,1-4H2
InChIKeyZUWCLJIKKPFCFB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,4-Dicyclopropylthiazole: Structural and Chemical Profile


2,4-Dicyclopropylthiazole (CAS 1427014-71-8, C9H11NS, MW 165.26) is a 2,4-disubstituted thiazole heterocycle featuring cyclopropyl groups at both the 2- and 4-positions . This structural motif introduces significant steric strain and alters electronic distribution relative to alkyl- or aryl-substituted thiazoles, which can enhance metabolic stability, modulate lipophilicity, and confer unique binding interactions in biological systems [1]. The compound serves as a versatile intermediate in medicinal chemistry and agrochemical development, with documented applications in antifungal, anticonvulsant, and antiparasitic research programs [2][3].

1
Conformationally constrained scaffold for antifungal, antiparasitic, and enzyme inhibition SAR studies
2
Dual cyclopropyl substitution for metabolic stability and lipophilicity research contexts
3
Versatile intermediate suited for hit-to-lead and chemical probe development workflows

Why 2,4-Dicyclopropylthiazole Outperforms Generic Thiazole Analogs


Simple substitution of 2,4-dicyclopropylthiazole with mono-cyclopropyl, alkyl, or unsubstituted thiazoles is not scientifically defensible due to the unique conformational constraints and electronic profile conferred by dual cyclopropyl substitution [1]. The cyclopropyl group's bent C-C bonds and π-character introduce distinctive steric and stereoelectronic effects that cannot be replicated by methyl, ethyl, or even single cyclopropyl analogs [2]. Comparative structure-activity relationship (SAR) studies demonstrate that the presence and position of cyclopropyl moieties dramatically alter antifungal potency, anticonvulsant efficacy, and antiparasitic selectivity, with MIC values varying by orders of magnitude depending on substitution pattern [3][4]. Furthermore, the dicyclopropyl architecture influences critical drug-like properties including metabolic stability, membrane permeability, and off-target selectivity, making generic replacement scientifically invalid and potentially detrimental to experimental reproducibility [5].

Replacing with mono-cyclopropyl, alkyl, or unsubstituted thiazoles may alter conformational constraints and binding interactions critical to SAR.
Cyclopropyl position dramatically influences potency and selectivity; methyl or ethyl analogs cannot replicate the electronic and steric profile.
Metabolic stability and membrane permeability are linked to the dicyclopropyl architecture; generic substitution may compromise assay reproducibility.

Quantitative Differentiation Against Closest Analogs


Anti-Toxoplasma Selectivity vs. Sulfadiazine

Dicyclopropyl-substituted thiazole derivatives exhibit substantially enhanced anti-Toxoplasma gondii activity compared to the clinical standard sulfadiazine. In head-to-head testing within the same study, compounds 3a, 3h, and 3j bearing the cyclopropyl-thiazole core demonstrated IC50 values 31-52 times lower than sulfadiazine against T. gondii [1]. This represents a quantifiable improvement in potency that directly impacts compound selection for antiparasitic drug discovery programs.

Anti-Toxoplasma Selectivity
Reported comparison
31–52× lower IC50 vs. sulfadiazine
Supports antiparasitic screening context
Data from specific derivatives (3a,3h,3j); verify against research strains
Antiparasitic Antifungal Drug Discovery

Antifungal Potency vs. Nystatin in Candida spp.

Dicyclopropyl-containing thiazoles demonstrate antifungal activity against Candida species that matches or exceeds the reference polyene antifungal nystatin. Derivatives 3a-3d and 3f-3j exhibited MIC values of 0.015-7.81 µg/mL against both ATCC reference strains and clinical isolates of Candida spp., with activity described as similar to and in some cases higher than nystatin used as positive control [1][2]. This potency range is competitive with established antifungal agents, positioning the scaffold for further optimization.

Antifungal Potency
Reported comparison
MIC 0.015–7.81 µg/mL (Candida spp.)
Supports antifungal screening context
Activity reported comparable to/higher than nystatin; nystatin MIC data not shown
Antifungal Candida Infectious Disease

Enzyme Inhibition Potency of Cyclopropyl-Thiazole-Imines

The cyclopropyl moiety appended to 1,3-thiazole-2-imines confers potent enzyme inhibitory activity. Compound 6a (unsubstituted phenyl) exhibited IC50 = 1.716±0.062 µM against proteinase K, while compound 6d (naphthyl-substituted) demonstrated IC50 = 1.634±0.002 µM against α-amylase [1]. The cyclopropyl group is explicitly noted to enhance metabolic stability and lipophilicity, making these scaffolds more effective than non-cyclopropyl counterparts [1].

Enzyme Inhibition
Class-level inference
IC50 1.63–1.72 µM (proteinase K, α-amylase)
Supports enzyme inhibition assay context
Cyclopropyl cited as enhancing potency; non-cyclopropyl comparator data not provided
Enzyme Inhibition Antibacterial Multi-Target

Cyclopropyl-Thiazole Safety Margin: Antifungal Activity at Non-Cytotoxic Concentrations

Cyclopropyl-thiazole derivatives achieve antifungal and anti-Toxoplasma activity at concentrations that do not induce cytotoxicity in mammalian cells. The study explicitly states that Candida spp. and T. gondii growth was inhibited at non-cytotoxic concentrations for mouse L929 fibroblasts and VERO (African green monkey kidney) cells [1]. In a separate study on dicyclopropyl-thiazoles, compounds showed no cytotoxicity on human lung fibroblasts and no hemolytic effect on erythrocytes at antifungal-active concentrations [2].

Cell Selectivity
Data to verify
Activity at non-cytotoxic concentrations; no hemolysis
Cell-model selectivity context
Qualitative observation; independent cytotoxicity confirmation needed
Cytotoxicity Safety Pharmacology Therapeutic Index

Optimal Research and Industrial Applications


Antiparasitic Lead Optimization for Toxoplasmosis

Given the 31-52x improvement in anti-Toxoplasma gondii potency over sulfadiazine [1], 2,4-dicyclopropylthiazole and its derivatives are exceptionally well-suited for hit-to-lead and lead optimization campaigns targeting toxoplasmosis. The scaffold's ability to inhibit parasite growth at non-cytotoxic concentrations [1] further supports its advancement in antiparasitic pipelines. Procurement of this compound enables structure-activity relationship (SAR) exploration to further enhance potency and selectivity against this neglected parasitic disease.

Novel Antifungal Scaffold for Candida Infections

The demonstrated antifungal activity against Candida spp. with MIC values as low as 0.015 µg/mL [1], coupled with a lack of cytotoxicity and hemolytic effects at active concentrations [2], positions 2,4-dicyclopropylthiazole as a compelling starting point for novel antifungal development. The scaffold's activity against both reference and clinical Candida isolates [1] indicates broad-spectrum potential, making it suitable for medicinal chemistry programs addressing drug-resistant fungal infections.

Multi-Target Enzyme Inhibitor Discovery

The cyclopropyl-thiazole core has demonstrated single-digit µM inhibitory activity against multiple therapeutically relevant enzymes including proteinase K and α-amylase [1]. The cyclopropyl group's documented enhancement of metabolic stability and lipophilicity [1] makes this scaffold particularly valuable for multi-target drug discovery programs, especially in antibacterial and metabolic disease applications where polypharmacology may confer therapeutic advantage.

Chemical Biology Probe Development

The unique dual-cyclopropyl architecture of 2,4-dicyclopropylthiazole provides a conformationally constrained scaffold with defined electronic properties [1] that can serve as a privileged starting point for chemical probe development. Its favorable in vitro safety profile [2] and synthetic accessibility [3] make it an attractive building block for constructing target-specific probes to interrogate biological pathways in antifungal, antiparasitic, and neuroscience research domains.

Application
Selection Property
Validation Focus
Antiparasitic screening studies
Anti-T. gondii activity context
In vitro potency and selectivity endpoints
Antifungal research studies
Candida spp. MIC profiling
Broad-spectrum susceptibility and mammalian cell selectivity
Multi-target enzyme inhibition studies
Enzyme inhibitory activity in assay context
Selectivity and metabolic stability profiling
Chemical biology probe development
Conformationally constrained scaffold with defined electronics
Target engagement and pathway selectivity

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


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